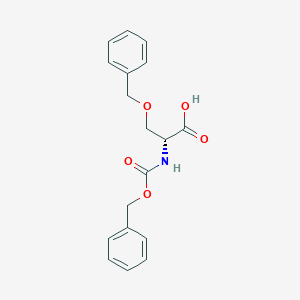
(S)-BI-Dime
概要
説明
(S)-BI-Dime, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
(S)-BI-Dime is typically synthesized through a multi-step process involving the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the resolution of racemic 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl using chiral acids or bases. Another approach is the asymmetric synthesis starting from chiral binaphthol derivatives, which are then functionalized to introduce the diphenylphosphino groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale resolution techniques or the use of chiral catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and to maximize the enantiomeric excess of the final product.
化学反応の分析
Types of Reactions
(S)-BI-Dime undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms in this compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can be used to modify the aromatic rings or the phosphorus centers.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(S)-BI-Dime has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry for the development of new therapeutics.
Industry: this compound is employed in the production of fine chemicals and specialty materials, where high enantioselectivity is crucial.
作用機序
The mechanism by which (S)-BI-Dime exerts its effects involves its ability to coordinate with transition metals, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by this compound induces enantioselectivity in the formation of products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
類似化合物との比較
Similar Compounds
®-BI-Dime: The enantiomer of (S)-BI-Dime, used in similar applications but with opposite chiral induction.
BINAP: Another widely used chiral ligand with a similar structure but different steric and electronic properties.
DIPAMP: A chiral ligand with a different backbone but used in similar asymmetric catalytic reactions.
Uniqueness
This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research.
特性
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P.H2S/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5;/h6-11H,12H2,1-5H3;1H2/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUGNDQUKGYNE-GNAFDRTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)











